N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
Overview
Description
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a synthetic organic compound characterized by its complex molecular structure, which includes a chlorobenzoyl group and a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via Friedel-Crafts acylation, where the benzodioxin intermediate reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzamide: The final step involves the coupling of the chlorobenzoyl-benzodioxin intermediate with an amine to form the benzamide. This can be done using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers investigate its interactions with biological targets to develop new drugs or therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
- N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
- N-[7-(2-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
Uniqueness
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is unique due to the presence of the chlorobenzoyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), the chlorine atom may confer distinct electronic and steric properties, affecting the compound’s overall behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4/c23-17-9-5-4-8-15(17)21(25)16-12-19-20(28-11-10-27-19)13-18(16)24-22(26)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCXQBGYHBYHGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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